7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
Description
7-(3,3-Dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a propyl group at the 4-position and a 3,3-dimethyl-2-oxobutoxy substituent at the 7-position. The 2-oxobutoxy chain introduces both steric bulk and electron-withdrawing properties, which may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2,3)4/h7-10H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPZSUERYAZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutyric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized compounds, depending on the substituent introduced.
Scientific Research Applications
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Coumarin Derivatives
| Compound Name | 4-Substituent | 7-Substituent | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound* | Propyl | 3,3-Dimethyl-2-oxobutoxy | N/A | N/A | Ketone, ether |
| 7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7b) [1] | Propyl | Phenylthiadiazole | 150 | 48.3 | Thiadiazole, ether |
| 7-(Allyloxy)-4-propyl-2H-chromen-2-one (2b) [5] | Propyl | Allyloxy | 85–88 | N/A | Ether, alkene |
| 4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one [12] | Methyl | 1-Methyl-2-oxopropoxy | N/A | N/A | Ketone, ether |
| 7-{[4-(2-Methyl-2-propanyl)benzyl]oxy}-4-propyl-2H-chromen-2-one [9] | Propyl | tert-Butyl benzyloxy | 158–160 | 89 | Benzyl ether, tert-butyl |
Key Observations :
- Steric Effects : Bulky 7-substituents (e.g., phenylthiadiazole in 7b or tert-butyl benzyloxy in [9]) correlate with higher melting points (>150°C), likely due to enhanced intermolecular interactions (e.g., π-π stacking, dipole-dipole forces). The target compound’s 3,3-dimethyl-2-oxobutoxy group is less bulky than phenylthiadiazole but more sterically demanding than allyloxy, suggesting intermediate melting behavior [1][9].
Yield Comparison :
- Similar 7-oxycoumarins (e.g., 7b) achieve moderate yields (42.8–89%) depending on substituent reactivity and purification efficiency [1][3]. The target compound’s yield is expected to align with these values.
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Features of the Target Compound vs. Analogs
| Parameter | Target Compound* | 7b [1] | 2b [5] |
|---|---|---|---|
| ¹H-NMR | - δ 1.00–1.10 (t, 3H, CH₃-propyl) | - δ 7.80–8.20 (m, 5H, phenylthiadiazole) | - δ 5.20–5.40 (m, 2H, allyloxy) |
| - δ 1.40 (s, 6H, C(CH₃)₂) | - δ 4.20–4.40 (t, 2H, OCH₂) | - δ 4.60–4.80 (t, 2H, OCH₂) | |
| 13C-NMR | - δ 207.5 (C=O) | - δ 165.0 (C=N thiadiazole) | - δ 161.0 (C-O ether) |
| MS (ESI) | [M+H]⁺ m/z 317.2 | [M+H]⁺ m/z 395.1 | [M+H]⁺ m/z 247.1 |
Notes:
- The target’s ¹H-NMR will exhibit distinct singlets for the C(CH₃)₂ group and a triplet for the propyl CH₃, differentiating it from analogs with aromatic or alkenyl substituents [1][12].
- The ketone carbonyl (δ ~207 ppm in ¹³C-NMR) is a key diagnostic marker absent in non-ketone analogs like 2b [3][5].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
